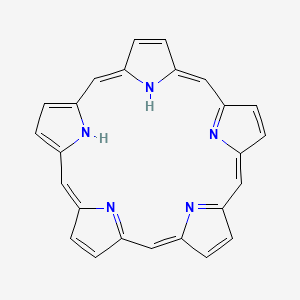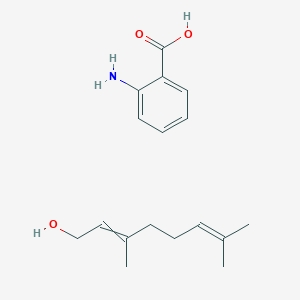![molecular formula C15H15N3O4S B12547545 N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a methylsulfonyl group, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the hydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone under controlled conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of a suitable precursor using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with phenoxybenzamide: The final step involves coupling the intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, coatings, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the phenoxybenzamide moiety can interact with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenylbenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-methoxybenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-chlorobenzamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide |
InChI |
InChI=1S/C15H15N3O4S/c1-23(20,21)14-9-11(15(19)17-10-18-16)7-8-13(14)22-12-5-3-2-4-6-12/h2-10H,16H2,1H3,(H,17,18,19) |
InChI Key |
MLVSSQHKZNYBRX-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N/C=N/N)OC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC=NN)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)
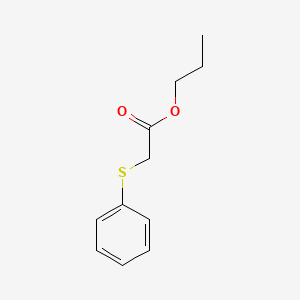
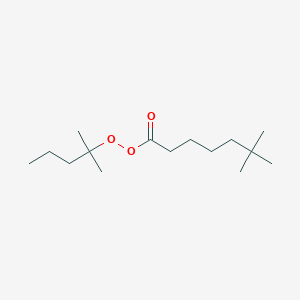
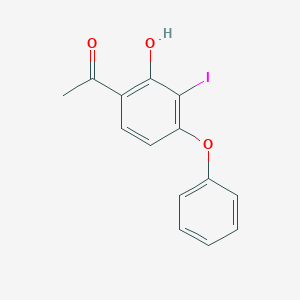
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
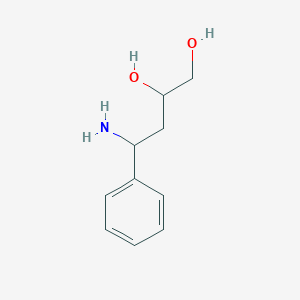
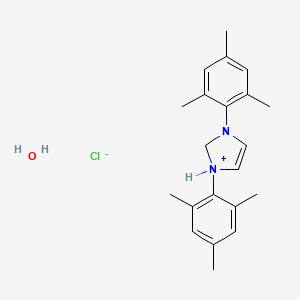
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)


![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
